molecular formula C10H10ClNO4S B2571182 2-Chloro-5-(1,1-dioxidoisothiazolidin-2-yl)benzoicacid CAS No. 1183348-44-8

2-Chloro-5-(1,1-dioxidoisothiazolidin-2-yl)benzoicacid

Cat. No.: B2571182
CAS No.: 1183348-44-8
M. Wt: 275.7
InChI Key: VLPPRGSNWOYKOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(1,1-dioxidoisothiazolidin-2-yl)benzoic acid is a complex organic compound that features a benzoic acid core substituted with a chloro group and a dioxidoisothiazolidinyl moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1,1-dioxidoisothiazolidin-2-yl)benzoic acid typically involves multi-step organic reactions One common approach is to start with the chlorination of benzoic acid to introduce the chloro groupThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(1,1-dioxidoisothiazolidin-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoic acids and sulfone derivatives, which can have different functional properties and applications .

Scientific Research Applications

2-Chloro-5-(1,1-dioxidoisothiazolidin-2-yl)benzoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(1,1-dioxidoisothiazolidin-2-yl)benzoic acid: Unique due to its specific substitution pattern and functional groups.

    2-Chloro-5-(1,1-dioxidoisothiazolidin-2-yl)benzoic acid derivatives: Similar compounds with slight modifications in the functional groups or substitution pattern.

Uniqueness

The uniqueness of 2-Chloro-5-(1,1-dioxidoisothiazolidin-2-yl)benzoic acid lies in its combination of a chloro group and a dioxidoisothiazolidinyl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-chloro-5-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4S/c11-9-3-2-7(6-8(9)10(13)14)12-4-1-5-17(12,15)16/h2-3,6H,1,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPPRGSNWOYKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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